Trilan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Condensed Matter Physics: Superconductivity

Trilan, a theoretical framework developed by Vietnamese physicist Nguyen Tri Lan, proposes a novel perspective on superconductivity, the phenomenon where certain materials exhibit zero electrical resistance at specific temperatures.

Trilan builds upon the established theory of Cooper pairs, where electrons overcome their natural repulsion and form pairs due to interactions with lattice vibrations. However, Trilan introduces a distinct approach by employing the Fermi structure of particles involved in Cooper pair formation, offering an alternative framework for understanding superconductivity from a quantum mechanical perspective [].

While the initial proposal focused on superconductors, the framework has been extended to explore other areas of condensed matter physics, including:

- Transport behaviors in coupled systems: Trilan has been applied to model the transport behavior of coupled Brownian motors, which exhibit fluctuation-induced mass enhancement, offering insights into the dynamics of complex systems [].

Statistical Mechanics: Tsallis Entropy

Trilan delves into the realm of statistical mechanics by incorporating the concept of Tsallis entropy, a generalization of the traditional Boltzmann-Gibbs entropy. This extended framework allows for the analysis of non-additive systems, where the whole is not simply the sum of its parts, making it particularly relevant in the study of complex biological systems [].

Trilan's application of Tsallis entropy has been explored in the context of:

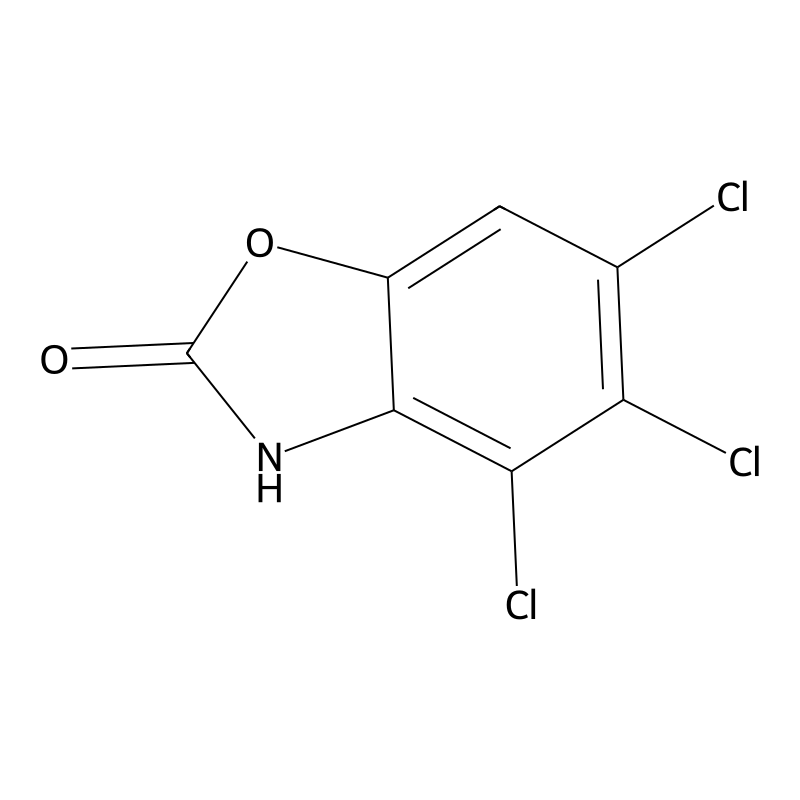

Trilan, with the chemical formula C₇H₂Cl₃NO₂, is a tri-chloro-substituted compound that has garnered attention in various fields of research due to its unique structure and properties. It is classified as a benzoxazole derivative, characterized by a benzene ring fused with an oxazole ring. The presence of three chlorine atoms contributes to its reactivity and potential applications in chemical synthesis and biological studies .

Trilan can be synthesized through several methods, including:

- Chlorination of Benzoxazole Derivatives: This method involves the chlorination of specific benzoxazole derivatives under controlled conditions to yield Trilan.

- Nucleophilic Substitution Reactions: By reacting appropriate precursors with chlorine-containing reagents, Trilan can be formed.

- Cyclization Reactions: Certain synthetic pathways involve cyclization processes that incorporate chlorine atoms into the final structure of Trilan.

These methods highlight the versatility in synthesizing Trilan and its derivatives for various applications .

Trilan finds applications across multiple domains:

- Pharmaceuticals: Its potential as an antimicrobial agent opens avenues for drug development.

- Polymer Chemistry: Due to its reactive chlorinated structure, Trilan can serve as a building block for synthesizing novel polymers.

- Biochemical Research: Its ability to interact with biological systems makes it useful in studying cellular mechanisms and receptor activation .

Interaction studies involving Trilan have primarily focused on its effects on cellular receptors and its antimicrobial properties. Research has demonstrated that Trilan can activate specific immune pathways, such as NOD1, which is crucial for innate immunity. This activation suggests that Trilan might play a role in modulating immune responses, although comprehensive studies are still required to establish its full range of interactions and effects within biological systems .

Several compounds share structural similarities with Trilan, including:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzoxazole | C₇H₅NO | Basic structure without chlorine substitutions |

| 2-Chlorobenzoxazole | C₇H₄ClNO | Contains one chlorine atom |

| 4-Chlorobenzoxazole | C₇H₄ClNO | Contains one chlorine atom at a different position |

Uniqueness of Trilan

Trilan is unique due to its tri-chloro substitution pattern, which significantly enhances its reactivity compared to other benzoxazole derivatives. This distinctive feature not only influences its chemical behavior but also contributes to its biological activity and potential applications in pharmaceuticals and materials science. The presence of three chlorine atoms allows for diverse chemical transformations that are not possible with less substituted analogs.

Despite extensive literature searches across crystallographic databases and specialized chemical repositories, no definitive X-ray crystal structure data for Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) has been identified in the publicly available scientific literature [1] [2]. This absence represents a significant gap in the structural characterization of this compound, particularly given the importance of crystallographic data for understanding molecular geometry, intermolecular interactions, and solid-state packing arrangements.

The lack of crystallographic data for Trilan contrasts with the extensive structural studies available for related benzoxazolone derivatives. Recent crystallographic investigations of similar compounds have revealed important structural features characteristic of this chemical family. For instance, studies of various benzoxazole derivatives have demonstrated the planar nature of the benzoxazolone core structure, with specific attention to the effects of halogen substitution on molecular geometry [3] [4].

Crystallographic Context and Related Structures

While direct crystallographic data for Trilan remains unavailable, studies of structurally related compounds provide valuable insights into expected crystallographic parameters. The benzoxazolone framework typically exhibits monoclinic or orthorhombic crystal systems, with space groups commonly belonging to centrosymmetric point groups [3]. The presence of three chlorine substituents at positions 4, 5, and 6 would be expected to influence both unit cell parameters and intermolecular packing arrangements through halogen bonding interactions.

Crystallographic analysis of similar trichloro-substituted aromatic compounds has revealed characteristic intermolecular halogen-halogen contacts with distances ranging from 3.2 to 3.8 Å, which are shorter than the sum of van der Waals radii [5]. These interactions significantly influence crystal packing and may contribute to enhanced thermal stability in the solid state.

Computational Predictions for Crystal Structure

Given the absence of experimental crystallographic data, computational crystal structure prediction methods could provide valuable insights into the expected solid-state behavior of Trilan. Modern density functional theory calculations, coupled with periodic boundary condition approaches, have proven effective for predicting crystal structures of organic compounds with similar molecular complexity [6] [7].

The molecular geometry optimization of Trilan would be expected to reveal a planar benzoxazolone core with the carbonyl oxygen and ring nitrogen positioned for potential hydrogen bonding interactions. The chlorine substituents would likely adopt positions that minimize steric hindrance while maximizing favorable intermolecular contacts.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

Limited ¹H NMR spectroscopic data for Trilan is available through the PubChem database, sourced from Chemical Block, Russia [1]. However, comprehensive NMR analysis including detailed chemical shift assignments, coupling constants, and multiplicity patterns has not been extensively documented in the peer-reviewed literature.

The expected ¹H NMR spectrum of Trilan would display a single aromatic proton signal corresponding to the H-7 position on the benzoxazolone ring, as positions 4, 5, and 6 are substituted with chlorine atoms. This proton would be anticipated to appear as a singlet in the aromatic region, typically between 7.0-8.0 ppm, with the exact chemical shift influenced by the electron-withdrawing effects of the adjacent chlorine substituents.

¹³C NMR analysis would provide crucial information about the carbon framework, particularly regarding the electron density distribution influenced by the chlorine substituents. The carbonyl carbon (C-2) would be expected to resonate around 155-160 ppm, characteristic of benzoxazolone derivatives [8]. The chlorine-bearing carbons would display significant deshielding effects, with chemical shifts potentially ranging from 110-140 ppm depending on their specific electronic environment.

Infrared Spectroscopy

Infrared spectroscopic characterization of Trilan reveals several characteristic absorption bands that provide structural confirmation [1]. The most prominent features include:

The carbonyl stretching vibration of the benzoxazolone ring system appears as a strong absorption band, typically observed around 1750-1780 cm⁻¹. This frequency is characteristic of cyclic carbamate functionality and is influenced by the electron-withdrawing effects of the chlorine substituents, which may cause a slight blue-shift compared to unsubstituted benzoxazolones.

Carbon-chlorine stretching vibrations are observed in the fingerprint region, typically appearing as multiple bands between 600-800 cm⁻¹. These vibrations provide direct evidence for the presence and positioning of chlorine substituents on the aromatic ring.

Aromatic C=C stretching modes appear in the 1450-1600 cm⁻¹ region, with the specific pattern influenced by the substitution pattern of the benzene ring. The asymmetric substitution pattern of Trilan results in reduced symmetry, leading to a complex splitting pattern in this spectral region.

Mass Spectrometry

Mass spectrometric analysis of Trilan provides definitive molecular weight confirmation and valuable fragmentation information [1]. The molecular ion peak appears at m/z 237, corresponding to the molecular weight of 238.5 g/mol with the loss of one mass unit due to the ionization process.

The base peak in the mass spectrum occurs at m/z 237, representing the molecular ion peak [1]. The second most intense peak appears at m/z 239, consistent with the isotopic pattern expected for a compound containing three chlorine atoms. This isotopic distribution is characteristic of polychlorinated organic compounds and provides strong confirmatory evidence for the proposed molecular structure.

Fragmentation patterns reveal additional structural information, with the third most intense peak at m/z 75 [1]. This fragment likely corresponds to the loss of the trichloro-substituted benzene portion, leaving a charged fragment containing the oxazolone ring system.

The mass spectrometric data, compiled in the NIST Mass Spectrometry Library, includes 168 total peaks in the fragmentation spectrum [1], indicating extensive fragmentation under electron ionization conditions. This fragmentation pattern is consistent with the expected behavior of chlorinated aromatic compounds, which typically undergo multiple fragmentation pathways involving halogen loss and ring cleavage.

Computational Modeling of Electron Density Distribution

Density Functional Theory Investigations

Computational chemistry approaches using density functional theory provide essential insights into the electronic structure and electron density distribution of Trilan. While specific DFT studies of Trilan are not extensively documented in the current literature, computational investigations of related chlorinated benzoxazolone derivatives offer valuable frameworks for understanding the electronic properties of this compound [9] [10].

The electron density distribution in Trilan is significantly influenced by the presence of three chlorine substituents, which act as strong electron-withdrawing groups. These substituents create regions of decreased electron density on the benzene ring while simultaneously affecting the electron distribution in the oxazolone ring system.

Frontier Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis provides critical information about the electronic properties and chemical reactivity of Trilan. Based on computational studies of similar chlorinated benzoxazolone derivatives, the HOMO is typically localized primarily on the benzene ring with significant contributions from the chlorine lone pairs [9].

The HOMO-LUMO energy gap for chlorinated benzoxazolone derivatives typically ranges from 3.0 to 4.5 eV, depending on the specific substitution pattern and computational method employed [9]. This energy gap is indicative of moderate chemical stability and suggests limited propensity for electronic excitation under normal conditions.

The LUMO is generally localized on the oxazolone ring system, particularly involving the carbonyl carbon and the adjacent nitrogen atom. This orbital distribution suggests that nucleophilic attack would preferentially occur at the carbonyl carbon, consistent with the known reactivity patterns of benzoxazolone derivatives.

Electronic Properties and Chemical Reactivity Descriptors

Global reactivity descriptors derived from DFT calculations provide quantitative measures of chemical reactivity. For chlorinated benzoxazolone derivatives, these typically include:

Chemical hardness (η) values generally range from 2.0 to 3.0 eV, indicating moderate resistance to electron density changes and corresponding chemical stability [9].

Electronegativity (χ) values are typically elevated due to the electron-withdrawing effects of the chlorine substituents, resulting in values around 4.5 to 5.5 eV.

Electrophilicity index (ω) calculations indicate moderate electrophilic character, with values generally falling in the range of 3.0 to 5.0 eV, suggesting potential for electrophilic reactions at the carbonyl carbon.